

An In-depth Technical Guide to (S)-alpha-Acetolactic Acid

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Compound of Interest

Compound Name: (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid

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This technical guide provides a comprehensive overview of (S)-alpha-acetolactic acid, a key intermediate in the biosynthesis of branched-chain amino acids. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and its role as a target in drug discovery.

Chemical Structure and Properties

(S)-alpha-Acetolactic acid, with the IUPAC name **(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid**, is a chiral alpha-hydroxy acid.^{[1][2]} Its structure features a carboxylic acid group, a hydroxyl group, and a ketone, all attached to a four-carbon backbone. This molecule is a key intermediate in the metabolic pathways of microorganisms and plants.^[1]

Chemical Structure:

Quantitative Data

The following table summarizes the key physicochemical properties of (S)-alpha-acetolactic acid. Data for the free acid and its commonly available potassium salt are included for comparison.

Property	(S)-alpha-Acetolactic Acid	(S)-alpha-Acetolactic Acid Potassium Salt	Reference(s)
IUPAC Name	(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid	Potassium (2S)-2-hydroxy-2-methyl-3-oxobutanoate	[1][2][3]
CAS Number	71698-08-3	2514681-28-6	[2][3]
Molecular Formula	C5H8O4	C5H7KO4	[1][3]
Molecular Weight	132.11 g/mol	170.21 g/mol	[2][3]
SMILES	CC(=O)C(C)(C(=O)O)O	[K+].CC(=O)--INVALID-LINK--(O)C(=O)[O-]	[1][3]
InChI Key	NMDWGEGFJUBKLB-YFKPBYRVSA-N	NMDWGEGFJUBKLB-YFKPBYRVSA-M	[4]
Physical State	Solid	Solid	[2]
Storage Conditions	-	Store at < -15°C, keep dry, under Nitrogen	[3]

Experimental Protocols

Synthesis

Biocatalytic Synthesis: A common and efficient method for the production of (S)-alpha-acetolactic acid is through whole-cell biocatalysis.[5] This process utilizes microorganisms engineered to overexpress a robust α -acetolactate synthase (ALS).

- Principle: The acetolactate synthase enzyme catalyzes the condensation of two pyruvate molecules to form (S)-alpha-acetolactic acid.[1]
- General Protocol:
 - Cultivate a suitable microbial host (e.g., *Lactococcus lactis*) engineered with a plasmid containing the gene for a desired acetolactate synthase.

- Harvest the cells and resuspend them in a buffered solution containing a high concentration of pyruvate (e.g., 500 mM).
- Incubate the reaction mixture under controlled pH and anaerobic conditions to prevent the oxidative decarboxylation of the product to diacetyl.[5]
- Monitor the reaction progress by taking aliquots and analyzing for the presence of (S)-alpha-acetolactic acid.
- Terminate the reaction and separate the biomass to obtain the crude product solution.

Purification

Purification of the highly polar and relatively unstable (S)-alpha-acetolactic acid can be challenging. Chromatographic techniques are generally employed.

- Principle: Separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. Due to its polar nature, ion-exchange or reversed-phase chromatography with a highly aqueous mobile phase are suitable methods.
- General Protocol (Ion-Exchange Chromatography):
 - Load the crude, cell-free product solution onto a strong anion-exchange (SAX) column equilibrated with a low-ionic-strength buffer.
 - Wash the column with the equilibration buffer to remove unbound impurities.
 - Elute the bound (S)-alpha-acetolactic acid using a salt gradient (e.g., NaCl or KCl) or a pH gradient.
 - Collect fractions and analyze for the presence of the target compound.
 - Pool the pure fractions and desalt if necessary.

Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of (S)-alpha-acetolactic acid.

- Principle: The compound is separated on a chromatographic column and detected, typically by UV absorbance of the carboxyl group at a low wavelength (around 210 nm).[6][7]
- General Method Parameters:
 - Column: A C18 column suitable for aqueous mobile phases is commonly used.[6]
 - Mobile Phase: An isocratic mobile phase of an acidified aqueous buffer (e.g., phosphate buffer at a low pH) is often effective.[6]
 - Detection: UV detection at 210 nm.
 - Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural confirmation.

- Expected ^1H NMR Signals: The spectrum would be expected to show signals for the two methyl groups and the hydroxyl proton. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]
- Expected ^{13}C NMR Signals: The spectrum should display five distinct carbon signals corresponding to the two methyl groups, the quaternary carbon, the ketone carbonyl, and the carboxylic acid carbonyl.[9]

Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern.

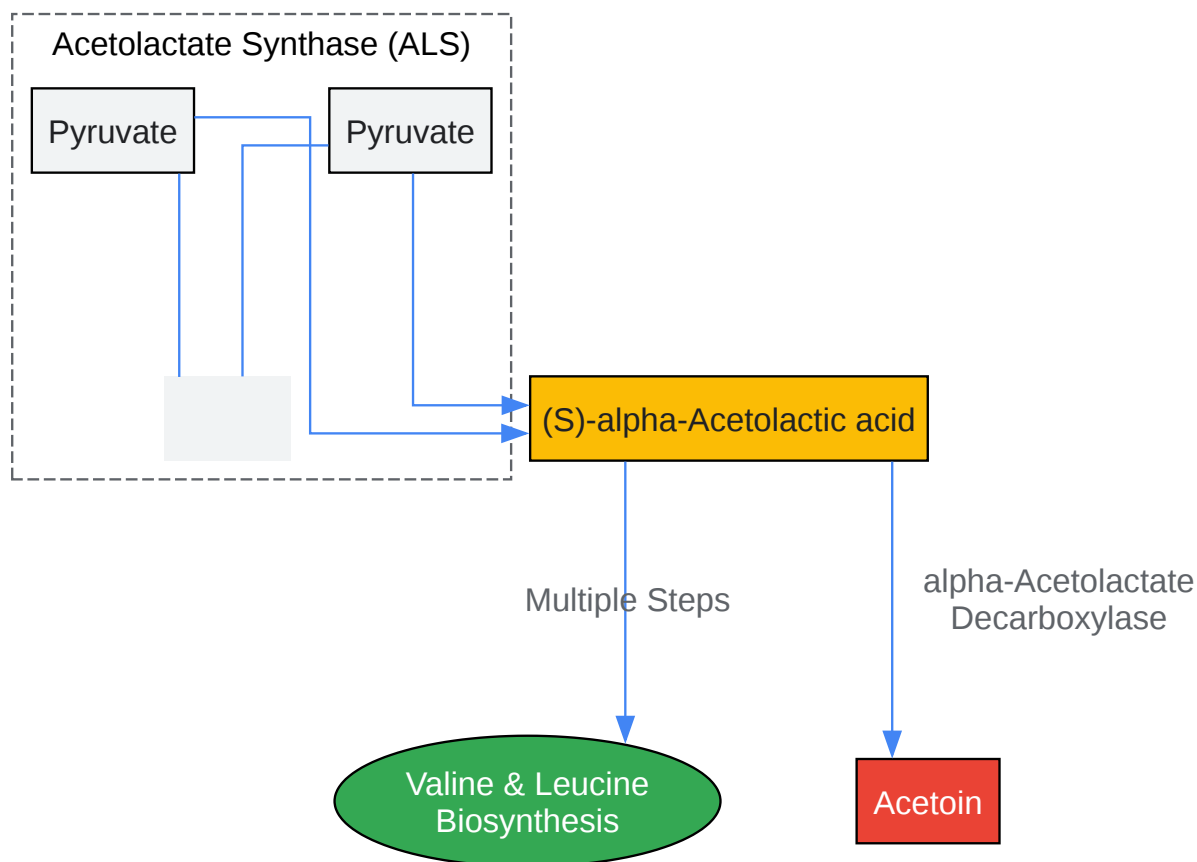
- Expected m/z : In negative ion mode, the deprotonated molecule $[\text{M-H}]^-$ would be expected at an m/z of approximately 131.03.[4]

Biosynthetic Pathway of (S)-alpha-Acetolactic Acid

(S)-alpha-Acetolactic acid is a central intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[10] The initial step, the formation of (S)-alpha-acetolactic acid, is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is found in plants and microorganisms

but is absent in animals, making it an attractive target for herbicides and antimicrobial agents.

[11]



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Caption: Biosynthesis and fate of (S)-alpha-acetolactic acid.

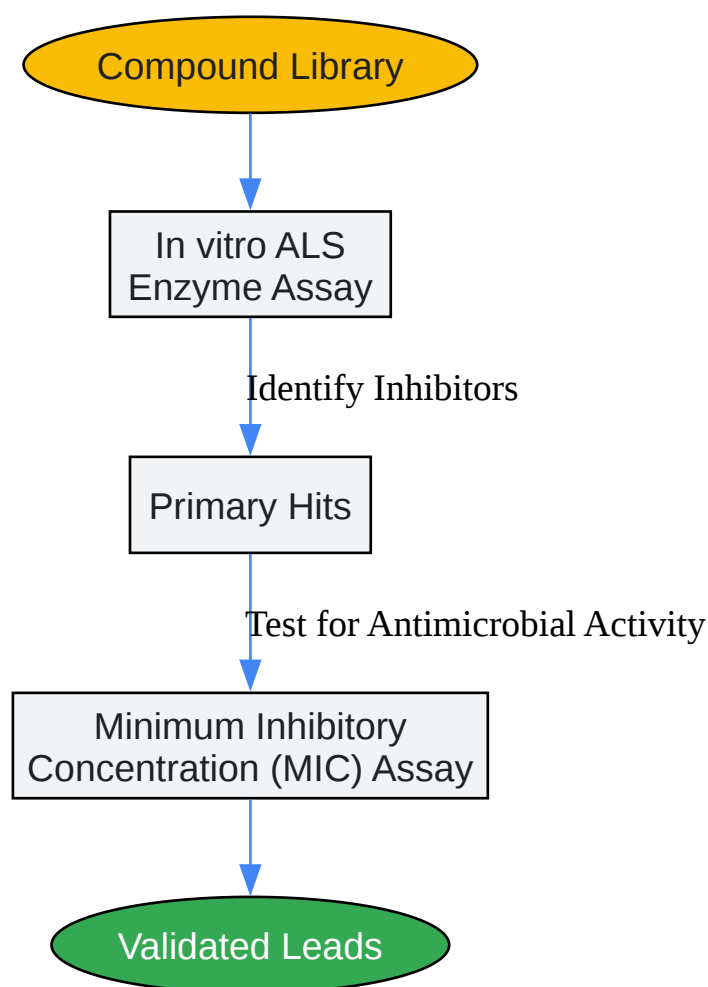
Role in Drug Development

The primary significance of (S)-alpha-acetolactic acid in drug development lies in the enzyme responsible for its synthesis, acetolactate synthase (ALS). As this enzyme is essential for bacteria and fungi but absent in mammals, it represents a promising target for the development of novel antimicrobial agents.[11][12]

Inhibition of Acetolactate Synthase: Several classes of compounds are known to inhibit ALS, including sulfonylureas, imidazolinones, and triazolopyrimidines.[13][14] These inhibitors bind to the enzyme, blocking the production of (S)-alpha-acetolactic acid and subsequently starving the microorganism of essential branched-chain amino acids. Research in this area focuses on:

- **Discovery of Novel Inhibitors:** High-throughput screening and computational drug design are employed to identify new chemical scaffolds that can effectively inhibit microbial ALS with high selectivity.[15]
- **Overcoming Resistance:** The development of resistance to existing ALS inhibitors is a growing concern. Therefore, a key aspect of current research is the design of new inhibitors that are effective against resistant strains.[15]

Experimental Workflow for ALS Inhibitor Screening:



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Caption: A generalized workflow for the discovery of novel ALS inhibitors.

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